2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-formyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-6-7-4-14(5-9(16)17)13-10(7)8-3-11-1-2-12-8/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISPSNALTDMMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization at the acetic acid moiety. Various synthetic methods have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazole derivatives. A study highlighted that certain pyrazole derivatives exhibit potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have shown significant anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structure-activity relationship suggests that substitutions on the pyrazole ring can enhance anti-inflammatory potency .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have demonstrated that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism involves induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways involved in tumor progression .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. Key aspects influencing its biological activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter biological activity.
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish activity.
Table 1 summarizes some key findings related to the SAR of pyrazole derivatives:
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | Cell wall synthesis inhibition |
| Compound B | Anti-inflammatory | 5 | COX inhibition |
| Compound C | Anticancer (MCF-7) | 15 | Apoptosis induction |
Case Studies
Research has focused on the application of pyrazole derivatives in cancer treatment. In one study, a series of pyrazole compounds were tested for their synergistic effects when combined with doxorubicin in MCF-7 cells. The results indicated enhanced cytotoxicity when these compounds were used in combination therapy, suggesting a promising avenue for improving breast cancer treatment outcomes .
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid, exhibit significant antimicrobial activities. Studies have demonstrated that these compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The incorporation of electron-withdrawing groups enhances their potency against these resistant strains .
Anticancer Potential
There is emerging evidence suggesting that pyrazole derivatives possess anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Drug Development
The structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential as a scaffold for designing new therapeutic agents. The compound's derivatives can be synthesized to optimize pharmacological profiles, enhancing efficacy and reducing side effects.
Agricultural Uses
In addition to its medicinal applications, pyrazole derivatives are being explored for their use as agrochemicals. Their antimicrobial properties can be leveraged to develop new pesticides or fungicides that are effective against plant pathogens while being less harmful to beneficial organisms .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrazole-derived hydrazones, including derivatives of this compound, revealed potent activity against MRSA strains. The research highlighted the relationship between structural modifications and enhanced antimicrobial activity, paving the way for further exploration in drug design .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer effects of pyrazole derivatives demonstrated that certain modifications led to increased cytotoxicity against various cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing novel anticancer agents through structural optimization .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyrazin-2-yl and formyl groups distinguish it from other pyrazole-acetic acid derivatives. Key structural analogs include:
Key Observations:
Purity and Physicochemical Properties
- Purity: Analogs like 2-(4-cyano-3-thiophenyl)acetic acid achieve ≥95% purity , suggesting the target compound may adhere to comparable standards.
- Molecular Weight: Estimated at ~250–260 g/mol (based on pyrazine’s contribution vs. phenyl or thiophene groups in analogs).
- Solubility: The pyrazine ring and acetic acid group likely enhance water solubility relative to non-polar analogs (e.g., trifluoromethyl derivatives in ).
Preparation Methods
Pyrazole Ring Formation with Pyrazin-2-yl Substitution
The synthesis typically starts from hydrazide or hydrazine derivatives that undergo cyclization with 1,3-dicarbonyl compounds or equivalent precursors to form the pyrazole ring. Introduction of the pyrazin-2-yl group at the 3-position can be achieved by using pyrazinyl-substituted precursors or via cross-coupling reactions after pyrazole formation.
For example, hydrazides bearing pyrazin-2-yl substituents can be cyclized with diketones or α,β-unsaturated carbonyl compounds to yield the 3-(pyrazin-2-yl)pyrazole core.
Formylation of the Pyrazole Ring (Vilsmeier-Haack Reaction)
The critical step of introducing the formyl group at the 4-position of the pyrazole is commonly accomplished via the Vilsmeier-Haack reaction , a well-established method for formylation of electron-rich heterocycles including pyrazoles.
- The reaction involves treatment of the pyrazole substrate with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
- This reaction selectively introduces the formyl group at the 4-position of the pyrazole ring due to electronic and steric factors.
- The reaction conditions usually require controlled temperature (0–60 °C) and reaction time (several hours) to optimize yield and selectivity.
Introduction of the Acetic Acid Side Chain at N-1 Position
Attachment of the acetic acid moiety to the pyrazole nitrogen (N-1) can be achieved via alkylation reactions:
- The pyrazole nitrogen is alkylated with a suitable haloacetic acid derivative (e.g., bromoacetic acid or its esters).
- The reaction is generally carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.
- After alkylation, if esters are used, hydrolysis under acidic or basic conditions yields the free acetic acid group.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazide + diketone or α,β-unsaturated carbonyl | Formation of 3-(pyrazin-2-yl)pyrazole core |
| 2 | Formylation (Vilsmeier-Haack) | POCl3 + DMF, 0–60 °C, several hours | Selective 4-formyl substitution on pyrazole ring |
| 3 | N-1 alkylation | Bromoacetic acid or ester, base (K2CO3/NaH), DMF | Introduction of acetic acid side chain at N-1 |
| 4 | Hydrolysis (if ester used) | Acidic or basic hydrolysis | Free acetic acid obtained |
Research Findings and Notes
- The Vilsmeier-Haack reaction is the most reliable and widely used method for formylation of pyrazole rings, including those substituted with heterocycles such as pyrazinyl groups.
- The reaction proceeds with good regioselectivity, favoring formylation at the 4-position due to the electronic environment of the pyrazole ring.
- Alkylation at the pyrazole nitrogen is efficient under mild basic conditions, and the use of haloacetic acid derivatives allows straightforward installation of the acetic acid functionality.
- Purification is generally achieved by crystallization or chromatographic techniques, and yields for the overall process are moderate to good depending on reaction optimization.
- NMR (1H and 13C) and IR spectroscopy are routinely used to confirm the structure and purity of the intermediates and final product, with characteristic signals for the formyl group (aldehyde proton ~9–10 ppm) and carboxylic acid functionalities.
Q & A
Q. Key Parameters :
- Temperature : Optimal yields are achieved at 60–80°C during condensation (exothermic reactions require precise control) .
- pH : Alkaline conditions (pH 8–10) favor nucleophilic substitution during acetic acid functionalization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction solvent removal .
Basic: How do functional groups in this compound influence its reactivity and spectroscopic characterization?
The compound’s reactivity is governed by:
- Pyrazole Ring : Acts as a weak base (pKa ~1–3) due to N-heteroatoms, enabling coordination with metal ions .
- Formyl Group : Participates in Schiff base formation or nucleophilic additions, useful for derivatization .
- Acetic Acid Moiety : Enhances solubility in polar solvents and facilitates salt formation for crystallization .
Q. Characterization Methods :
- NMR : Distinct signals for formyl protons (~9.8 ppm in ¹H NMR) and pyrazine/pyrazole aromatic protons (~7–8.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of formyl and acetic acid) and ~1600 cm⁻¹ (C=N pyrazole) .
Basic: What analytical techniques are recommended for confirming purity and structural integrity?
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the pyrazole-pyrazine core .
- Elemental Analysis : Validates empirical formula (e.g., C₁₁H₈N₄O₃) with <0.3% deviation .
Advanced: How can synthesis be optimized for scalability while minimizing side reactions?
Q. Strategies :
- Continuous Flow Reactors : Improve heat/mass transfer for pyrazole ring formation, reducing decomposition .
- Catalytic Protodeboronation : Radical-based methods (e.g., thiophenol-mediated oxidation) enhance regioselectivity in pyrazine coupling .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) to balance temperature, stoichiometry, and reaction time .
Case Study : A 30% yield increase was achieved using flow chemistry for pyrazole synthesis, with residence times <2 minutes .
Advanced: What mechanisms underlie its reported biological activity, and how can binding affinity studies be designed?
Q. Proposed Mechanisms :
- Enzyme Inhibition : The formyl group may act as an electrophilic trap for cysteine residues in target enzymes (e.g., kinases) .
- Receptor Binding : Pyrazine-pyrazole hybrids show affinity for adenosine receptors, validated via SPR (surface plasmon resonance) .
Q. Experimental Design :
- Target Selection : Prioritize proteins with conserved catalytic pockets (e.g., ATP-binding sites).
- Assays : Use fluorescence polarization or ITC (isothermal titration calorimetry) to quantify Kd values .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Q. Root Causes :
- Structural Analogs : Minor substituent changes (e.g., trifluoromethyl vs. phenyl) drastically alter activity .
- Assay Conditions : Variability in buffer pH, DMSO concentration, or cell lines (see table below) .
| Analog | Substituent | IC₅₀ (µM) | Assay System |
|---|---|---|---|
| Trifluoromethyl derivative | -CF₃ | 0.12 | HeLa cells |
| Phenyl derivative | -Ph | 2.5 | HEK293 cells |
Q. Resolution :
- Standardize assay protocols (e.g., NIH guidelines).
- Use orthogonal methods (e.g., enzymatic vs. cellular assays) to confirm activity .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Q. Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., EGFR kinase) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train on datasets of pyrazole derivatives to correlate substituents with activity .
Validation : Compare computational Kd predictions with experimental ITC data (±15% error acceptable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
